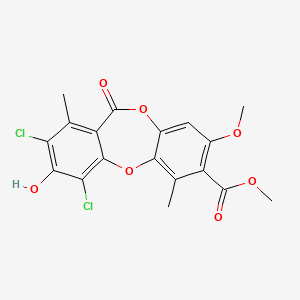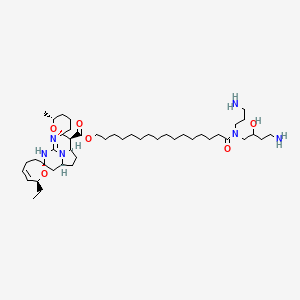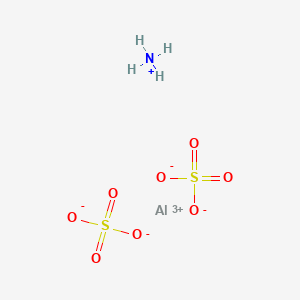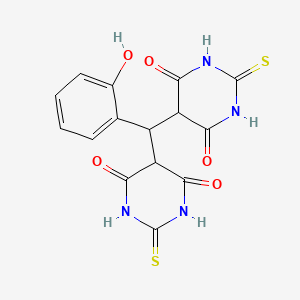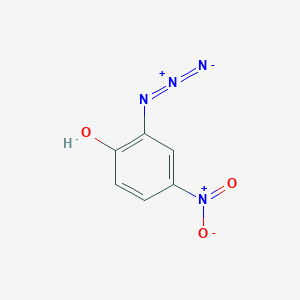![molecular formula C27H29N5O3 B1230378 2-[22-(Cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]guanidine](/img/structure/B1230378.png)
2-[22-(Cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LSM-1464 is a morphinane alkaloid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound has been synthesized and studied for its chemical properties and interactions. For instance, Azymah et al. (1992) discussed the synthesis and antiviral evaluation of related compounds through specific chemical reactions, highlighting their potential in antiviral research (Azymah et al., 1992).
- Kosasayama et al. (1979) explored the synthesis of guanidine derivatives, revealing their hypoglycemic activity, which can be crucial in diabetes research (Kosasayama et al., 1979).
Biological Activity and Therapeutic Potential
- White et al. (2002) achieved the synthesis of epicylindrospermopsin via intramolecular nitrone cycloaddition, establishing its absolute configuration and therapeutic potential (White et al., 2002).
- Qiu et al. (1998) synthesized new nucleoside analogues based on a methylenecyclopropane structure with broad-spectrum antiviral activity, indicating potential in antiviral therapy (Qiu et al., 1998).
Enzymatic Interactions and Synthesis of Analogues
- Le and Wong (2000) focused on synthesizing N-hydroxy cyclic guanidino-sugars as transition-state mimics, which could be vital in understanding enzymatic reactions (Le & Wong, 2000).
- Sangeetha and Prasad (2006) conducted the synthesis of pyrimido anellated carbazoles, contributing to the field of organic chemistry and potential pharmaceutical applications (Sangeetha & Prasad, 2006).
Advanced Applications in Material Science
- Hermann et al. (2017) synthesized and characterized 2,2'-Dinitramino-5,5'-bi(1-oxa-3,4-diazole) and its derivatives as high-energy materials, demonstrating its application in material science (Hermann et al., 2017).
Eigenschaften
Molekularformel |
C27H29N5O3 |
|---|---|
Molekulargewicht |
471.5 g/mol |
IUPAC-Name |
2-[22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]guanidine |
InChI |
InChI=1S/C27H29N5O3/c28-25(29)30-15-4-5-18-16(10-15)17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,24(35-23)22(17)31-18)7-8-32(20)12-13-1-2-13/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30) |
InChI-Schlüssel |
VLNHDKDBGWXJEE-UHFFFAOYSA-N |
SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N |
Kanonische SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



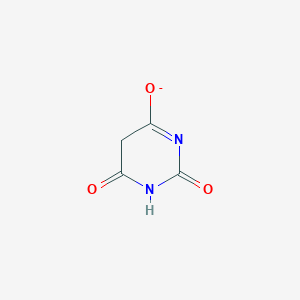

![N-[2-chloro-5-(4-morpholinylsulfonyl)phenyl]-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide](/img/structure/B1230299.png)
![6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium](/img/structure/B1230300.png)
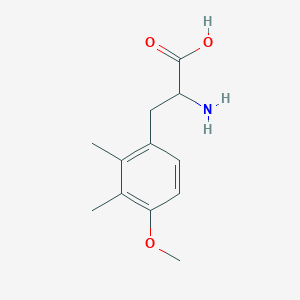
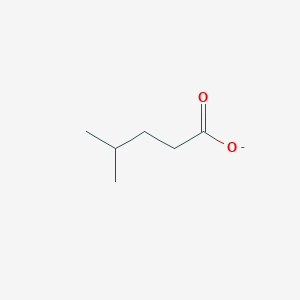
![1-[2-[(3-Cyano-7-methyl-2-quinolinyl)amino]ethyl]-3-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B1230306.png)

